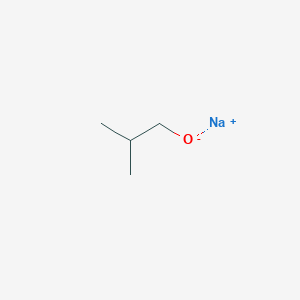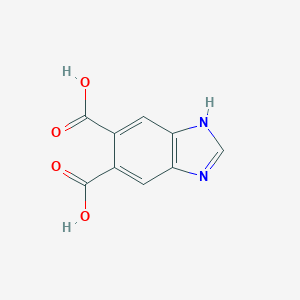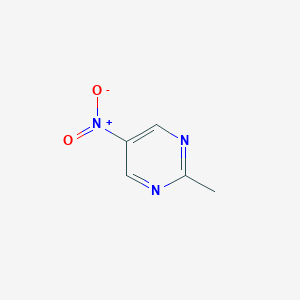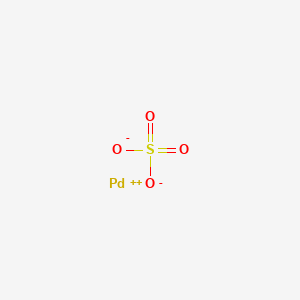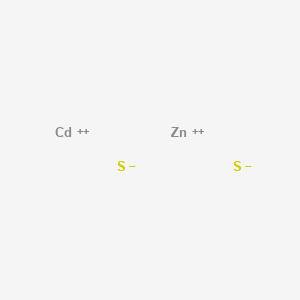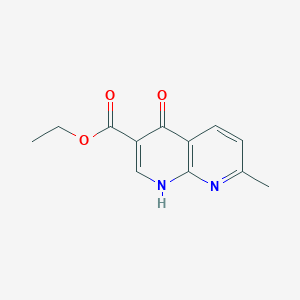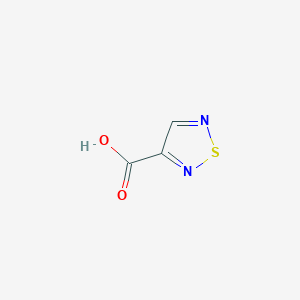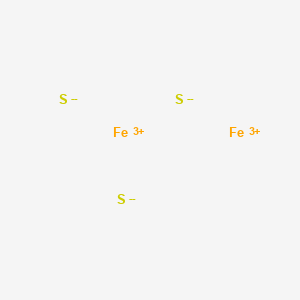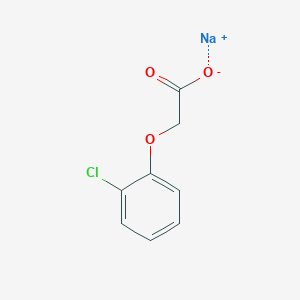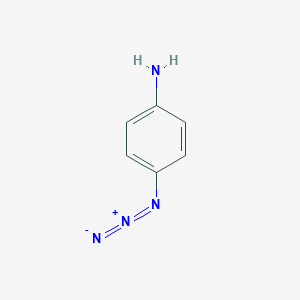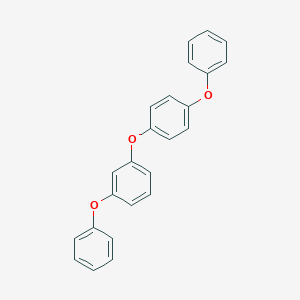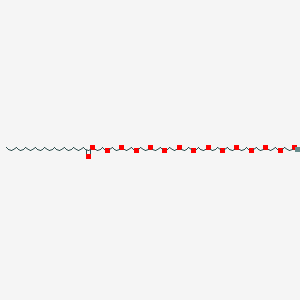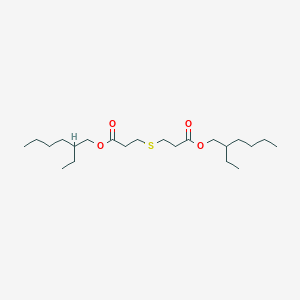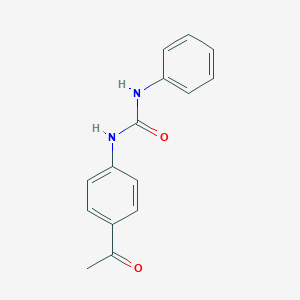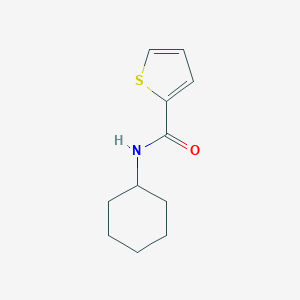
N-cyclohexylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-cyclohexylthiophene-2-carboxamide is not fully understood. However, it has been suggested that it may exert its biological activity by interacting with specific molecular targets in the cell. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression (5). Additionally, it has been suggested that it may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells (6).
Effets Biochimiques Et Physiologiques
N-cyclohexylthiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis (6). Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain (4). Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (7).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-cyclohexylthiophene-2-carboxamide in lab experiments is its diverse biological activities. It has been shown to exhibit anticancer, neuroprotective, and anti-inflammatory activities, among others. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations (8), which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-cyclohexylthiophene-2-carboxamide. One of the major directions is the development of new conjugated polymers for organic electronics. N-cyclohexylthiophene-2-carboxamide can be used as a building block for the synthesis of these polymers, which may exhibit improved performance in electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. This may lead to the development of new therapeutic agents for the treatment of various diseases. Furthermore, studies are needed to investigate the potential toxicity of this compound and identify safe concentrations for use in lab experiments.
Conclusion:
In conclusion, N-cyclohexylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It can be synthesized by the reaction of cyclohexylamine with thiophene-2-carboxylic acid in the presence of a coupling reagent. It has been studied for its potential applications in various scientific research fields, including organic electronics and medicinal chemistry. Its mechanism of action is not fully understood, but it may exert its biological activity by interacting with specific molecular targets in the cell. It has been shown to exhibit diverse biochemical and physiological effects, but its potential toxicity may limit its use in certain experiments. There are several future directions for the study of this compound, including the development of new conjugated polymers for organic electronics and the identification of safe concentrations for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-cyclohexylthiophene-2-carboxamide involves the reaction of cyclohexylamine with thiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1). The resulting product is a white crystalline solid that can be purified by recrystallization. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclohexylthiophene-2-carboxamide has been studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a building block in the synthesis of conjugated polymers for organic photovoltaics and organic field-effect transistors (2). Additionally, it has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines (3). Furthermore, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease (4).
Propriétés
Numéro CAS |
10354-42-4 |
|---|---|
Nom du produit |
N-cyclohexylthiophene-2-carboxamide |
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
N-cyclohexylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H15NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |
Clé InChI |
HFWTZGQRJHFPRF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CS2 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC=CS2 |
Synonymes |
2-Thiophenecarboxamide,N-cyclohexyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



